molecular formula C10H15NOS B2601988 (1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol CAS No. 1249475-22-6

(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol

Cat. No. B2601988
CAS RN: 1249475-22-6
M. Wt: 197.3
InChI Key: ODDSFHWFRMLZNK-UHFFFAOYSA-N
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Description

“(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol” is a chemical compound with the molecular formula C10H15NOS . It is a nitrogen-containing heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles . The structure of a similar compound was determined by X-ray diffraction analysis .

Scientific Research Applications

High-Efficiency Polymer Solar Cells

The application of methanol treatment, presumably involving compounds similar to "(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol," has significantly enhanced the efficiency of polymer solar cells. This treatment improved various device properties, including built-in voltage, series resistance, charge-transport, charge extraction, and reduced charge recombination. These improvements collectively contributed to a simultaneous enhancement in key performance metrics such as open-circuit voltage, short-circuit current, and fill factor in the devices (Huiqiong Zhou et al., 2013).

Chemosensors for Transition Metal Ions

Compounds with structural similarities to "(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol" have been synthesized and characterized for their molecular recognition abilities toward transition metal ions. Notably, some of these compounds exhibited remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures, with complexation accompanied by a noticeable color change. This property makes them valuable as chemosensors for detecting specific metal ions (Prajkta Gosavi-Mirkute et al., 2017).

Corrosion Inhibition

Research has also been conducted on derivatives of this compound as corrosion inhibitors for mild steel in acidic media. Findings suggest that these derivatives can effectively inhibit corrosion, attributing their efficiency to the ability to adsorb on the mild steel surface through interactions with iron atoms. Such compounds offer promising solutions for protecting metals against corrosion (2017).

Nonlinear Optical Properties

Thienyl-substituted pyridinium salts, related to the thiophenyl component of "(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol," have been synthesized and investigated for their second-order nonlinear optical properties. These compounds exhibit noncentrosymmetric structures and significant second harmonic generation efficiency, indicating their potential for applications in nonlinear optics (Liang Li et al., 2012).

Synthesis and Characterization of Novel Compounds

Research has extended into synthesizing and characterizing novel compounds with the thiophenyl and pyrrolidinyl methanol components for various applications, including organic synthesis and materials science. These studies provide insights into the chemical behaviors, reaction mechanisms, and potential applications of such compounds in creating advanced materials and catalysts (Seda A. Torosyan et al., 2019).

properties

IUPAC Name

[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c12-7-10-2-1-4-11(10)6-9-3-5-13-8-9/h3,5,8,10,12H,1-2,4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDSFHWFRMLZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CSC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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